molecular formula C16H13FN2O5S B15240533 2-Fluoro-5-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)sulfamoyl)benzoic acid

2-Fluoro-5-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)sulfamoyl)benzoic acid

Cat. No.: B15240533
M. Wt: 364.3 g/mol
InChI Key: LJLZMLJDBLKLLU-UHFFFAOYSA-N
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Description

2-Fluoro-5-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)sulfamoyl)benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorinated benzoic acid moiety and a tetrahydroquinoline sulfonamide group. Its molecular formula is C16H13FN2O5S, and it has a molecular weight of 364.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)sulfamoyl)benzoic acid typically involves multiple steps. One common method includes the reaction of 2-fluoro-5-formylbenzoic acid with a tetrahydroquinoline derivative in the presence of triethylamine and hydrazine hydrate. The reaction is carried out in anhydrous tetrahydrofuran at controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)sulfamoyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, triethylamine, and various oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures and the use of anhydrous solvents to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include various quinoline derivatives and modified benzoic acid compounds, which can have different biological activities and applications .

Scientific Research Applications

2-Fluoro-5-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)sulfamoyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of anticancer drugs and enzyme inhibitors.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)sulfamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, including enzyme inhibition and altered cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)sulfamoyl)benzoic acid is unique due to its combination of a fluorinated benzoic acid and a tetrahydroquinoline sulfonamide group. This unique structure provides it with distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C16H13FN2O5S

Molecular Weight

364.3 g/mol

IUPAC Name

2-fluoro-5-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfamoyl]benzoic acid

InChI

InChI=1S/C16H13FN2O5S/c17-13-4-3-11(8-12(13)16(21)22)25(23,24)19-10-2-5-14-9(7-10)1-6-15(20)18-14/h2-5,7-8,19H,1,6H2,(H,18,20)(H,21,22)

InChI Key

LJLZMLJDBLKLLU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O

Origin of Product

United States

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